Nitromethanetrispropanol

Description

Properties

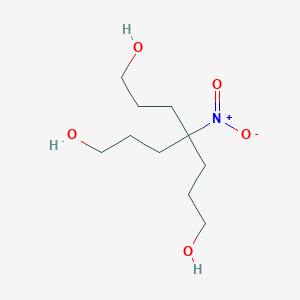

IUPAC Name |

4-(3-hydroxypropyl)-4-nitroheptane-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5/c12-7-1-4-10(11(15)16,5-2-8-13)6-3-9-14/h12-14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOWCQQAYGOQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCCO)(CCCO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408013 | |

| Record name | Nitromethanetrispropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116747-80-9 | |

| Record name | Nitromethanetrispropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of Nitromethanetrispropanol

Primary Synthetic Routes for Nitromethanetrispropanol Production

The principal pathway to this compound does not involve a direct, one-pot reaction between nitromethane (B149229) and a simple propanol (B110389) derivative. Instead, it is a more strategic, multi-step process that hinges on the creation of a C-C backbone through conjugate addition reactions, followed by functional group transformations.

Catalytic Conditions for Nitromethane and Propanol Derivative Reactions

The foundational reaction for building the molecular framework is the Michael addition of nitromethane to an acrylic precursor. wikipedia.org Acrylonitrile (B1666552) serves as a key three-carbon building block that acts as a Michael acceptor. The acidic nature of the α-protons of nitromethane allows it to act as a potent nucleophile in the presence of a base catalyst. wikipedia.org

The reaction proceeds via a base-catalyzed mechanism where nitromethane is deprotonated to form a nitronate anion. This anion then attacks three equivalents of acrylonitrile in a sequence of Michael additions to form the trisubstituted intermediate, 1,1,1-Tris(2-cyanoethyl)nitromethane. scientificlabs.iesigmaaldrich.com Various catalysts can be employed for this transformation, with base catalysts being essential. psu.edu

Catalytic Systems for Michael Addition of Nitromethane to Acrylonitrile:

| Catalyst Type | Specific Catalyst Example | Role | Reference |

| Quaternary Ammonium (B1175870) Hydroxide | Trimethyl phenyl ammonium hydroxide | Base catalyst promoting the formation of the nitronate anion. | scientificlabs.iesigmaaldrich.com |

| Solid Base Catalysts | Alumina-supported potassium fluoride (B91410) (KF/alumina) | Heterogeneous catalyst providing high activity for Michael additions. | researchgate.net |

| Phase Transfer Catalysts | Tetrabutylammonium chloride | Enhances reaction rates in biphasic systems by facilitating the transfer of the nitronate anion to the organic phase. | sctunisie.org |

The reaction of nitromethane with other α,β-unsaturated carbonyl compounds, such as acrolein or methyl acrylate, can also be considered, though these pathways may introduce complications like self-polymerization of acrolein or ester hydrolysis. sctunisie.orgrsc.org The use of acrylonitrile provides a stable and reliable route to the required carbon skeleton. scientificlabs.iesctunisie.org

Optimization Strategies for Yield and Purity in Synthesis

For the Michael addition, the use of heterogeneous catalysts like KF/alumina can simplify product purification by allowing for easy removal of the catalyst via filtration. researchgate.net In biphasic systems (e.g., water-dichloromethane), which can be useful due to the limited solubility of nitroalkanes in water, a phase transfer catalyst is crucial for achieving high yields. sctunisie.org Without it, the reaction is often slow and incomplete. sctunisie.org

Subsequent steps, including hydrolysis and reduction, also require careful optimization. The hydrolysis of the nitrile groups must be driven to completion to avoid mixtures of partially hydrolyzed products. The final reduction of the carboxylic acid groups to alcohols requires a selective reducing agent that does not affect the nitro group. Borane (B79455) complexes, such as borane tetrahydrofuran (B95107) (BH₃·THF), are highly effective for this transformation, as they selectively reduce carboxylic acids over nitro groups under mild conditions.

Precursor Chemistry and Upstream Synthesis Pathways

Utilization of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid as a Precursor

4-(2-Carboxyethyl)-4-nitroheptanedioic acid is the immediate precursor to this compound. rsc.orgbldpharm.comlookchem.com This tricarboxylic acid is converted to the final triol product through a selective reduction reaction.

Reduction of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid:

The primary challenge in this step is to reduce the three carboxylic acid functional groups (-COOH) to primary alcohols (-CH₂OH) without reducing the tertiary nitro group (-NO₂).

Reaction: NO₂C(CH₂CH₂COOH)₃ + Reducing Agent → NO₂C(CH₂CH₂CH₂OH)₃

Selective Reducing Agents: Diborane (B₂H₆) or its complexes like borane-THF are the reagents of choice for this transformation. These reagents are known to efficiently reduce carboxylic acids while leaving nitro groups intact.

Significance: This selective reduction is the final key step in forming this compound. The resulting triol, also named 4-(3-hydroxypropyl)-4-nitro-1,7-heptanediol, is a polyfunctional molecule used as a core for constructing larger, branched molecules or "cascade polymers". researchgate.netchemicalbook.com

Derivation from 1,1,1-Tris(2-cyanoethyl)nitromethane

The tricarboxylic acid precursor is synthesized from 1,1,1-Tris(2-cyanoethyl)nitromethane. sigmaaldrich.comscbt.com This compound, also known as 4-(2-Cyanoethyl)-4-nitroheptanedinitrile, is a stable, crystalline solid that serves as a versatile building block. sigmaaldrich.comsigmaaldrich.comscbt.com

Synthesis and Conversion of 1,1,1-Tris(2-cyanoethyl)nitromethane:

Synthesis: As detailed in section 2.1.1, this intermediate is prepared by the triple Michael addition of nitromethane to acrylonitrile, typically catalyzed by a base. scientificlabs.iesctunisie.org

Hydrolysis: The three cyano groups (-C≡N) of 1,1,1-Tris(2-cyanoethyl)nitromethane are converted to carboxylic acid groups (-COOH) through acid- or base-catalyzed hydrolysis. This reaction yields 4-(2-Carboxyethyl)-4-nitroheptanedioic acid.

This two-step sequence, from acrylonitrile and nitromethane to the tricarboxylic acid, represents the "upstream" portion of the synthesis.

Summary of Upstream Synthetic Pathway:

graph TD; A[Nitromethane + 3 Acrylonitrile] -->|Base Catalyst| B(1,1,1-Tris(2-cyanoethyl)nitromethane); B -->|Hydrolysis| C(4-(2-Carboxyethyl)-4-nitroheptanedioic Acid); C -->|Selective Reduction (e.g., BH₃·THF)| D(this compound);

Post-Synthetic Functional Group Interconversions and Derivatization

Once synthesized, the three primary hydroxyl groups of this compound offer reactive sites for a variety of post-synthetic modifications. These transformations allow the core molecule to be functionalized for specific applications, such as in the synthesis of dendrimers or multivalent ligands. rsc.orgacs.org

One common derivatization is glycosylation , where mannoside derivatives are attached to the hydroxyl groups. This creates trivalent α-D-mannoside clusters that have been studied for their ability to inhibit the binding of E. coli. rsc.org

Another significant functional group interconversion involves the reduction of the nitro group . While the synthesis of the triol requires the preservation of the nitro group, it can be subsequently reduced to a primary amine (-NH₂). For instance, hydrogenation can convert this compound into aminomethanetrispropanol. acs.org This amino triol can then be further functionalized, for example, by coupling with amino acids to create dendritic structures for applications like photodynamic therapy. acs.org

Other potential derivatizations include:

Esterification: Reaction of the hydroxyl groups with acyl chlorides or carboxylic anhydrides to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

These derivatization pathways highlight the utility of this compound as a versatile polyfunctional core molecule in materials science and medicinal chemistry. rsc.orgresearchgate.netacs.org

Triacetylation Reactions of this compound

The initial step in many synthetic pathways involving this compound is the protection of its three hydroxyl groups. A common and efficient method to achieve this is through triacetylation, converting the triol into a triacetate derivative. This transformation not only protects the hydroxyls from undesired side reactions in subsequent steps but also enhances the solubility of the compound in organic solvents.

A well-established procedure for the triacetylation of this compound involves its reaction with acetic anhydride (B1165640) in the presence of a base, such as pyridine. Current time information in Bangalore, IN.acs.org In a typical reaction, this compound is dissolved in pyridine, to which acetic anhydride is added. The mixture is stirred at room temperature for an extended period, often overnight, to ensure complete reaction. Current time information in Bangalore, IN.acs.org The reaction is subsequently quenched with water, and the product, tris(3-acetoxypropyl)nitromethane, is extracted and purified. This method has been reported to yield the desired product in high purity and excellent yields, often around 95%. Current time information in Bangalore, IN.acs.org

The successful synthesis of tris(3-acetoxypropyl)nitromethane is confirmed through standard analytical techniques. For instance, 1H NMR spectroscopy reveals characteristic signals corresponding to the acetyl methyl protons and the methylene (B1212753) protons of the propanol chains, confirming the addition of the acetyl groups. Current time information in Bangalore, IN.

Table 1: Synthesis of Tris(3-acetoxypropyl)nitromethane

| Reactants | Reagents | Solvent | Reaction Time | Yield |

|---|

Hydrogenation for Amine Derivative Generation

A pivotal transformation of the this compound scaffold is the reduction of the nitro group to a primary amine. This reaction opens up a vast array of possibilities for further functionalization, particularly in the synthesis of dendrimers and other complex architectures where the amine can serve as a key branching point or a site for conjugation. Current time information in Bangalore, IN.acs.org

The hydrogenation of tris(3-acetoxypropyl)nitromethane is typically carried out using a catalyst, with Raney nickel being a common choice. Current time information in Bangalore, IN. The triacetylated nitro compound is dissolved in a suitable solvent, such as ethanol, and the catalyst is added to the solution. Current time information in Bangalore, IN. The reaction mixture is then subjected to a hydrogen atmosphere, often at room temperature, and stirred for a significant duration, for example, 24 hours, to ensure complete conversion of the nitro group. Current time information in Bangalore, IN.

Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired amine derivative, tris(3-acetoxypropyl)aminomethane. This transformation is generally achieved with high efficiency, with reported yields reaching up to 94%. Current time information in Bangalore, IN. The structure of the resulting aminotriacetate can be confirmed by spectroscopic methods, including 1H and 13C NMR, as well as mass spectrometry, which will show the disappearance of the nitro group and the appearance of signals corresponding to the amine functionality. Current time information in Bangalore, IN. The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial for achieving high selectivity and yield in hydrogenation reactions. ineratec.de

Table 2: Hydrogenation of Tris(3-acetoxypropyl)nitromethane

| Substrate | Catalyst | Solvent | Reaction Time | Product | Yield |

|---|

Alkaline Hydrolysis of Modified this compound Species

The ester groups of the acetylated this compound derivatives can be readily cleaved through alkaline hydrolysis to regenerate the hydroxyl groups or to produce carboxylic acid functionalities, depending on the nature of the modifying groups. This step is particularly important in the final stages of a synthesis to deprotect the hydroxyls or to introduce new functional handles.

An example of this is the alkaline hydrolysis of a modified aminotriacetate derivative. After the generation of tris(3-acetoxypropyl)aminomethane, its primary amine can be further functionalized. For instance, it can be coupled with a protected amino acid, such as N-Boc-β-alanine, using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). Current time information in Bangalore, IN.acs.org This results in a more complex, modified this compound species.

The subsequent alkaline hydrolysis of the ester and amide functionalities in such a molecule is a critical step in creating, for example, a dendron with carboxylic acid end-groups. Current time information in Bangalore, IN.acs.org While specific conditions for the hydrolysis of this exact species are part of a larger synthetic sequence aimed at dendrimer construction, the general principles of alkaline hydrolysis of esters and amides apply. Current time information in Bangalore, IN.acs.org Such reactions typically involve treating the compound with a base, like sodium hydroxide, in a suitable solvent system. The conditions, including the concentration of the base and the reaction temperature, would be optimized to ensure complete cleavage of the ester and/or amide bonds without causing degradation of other parts of the molecule. This process is fundamental for revealing the desired functional groups on the periphery of the molecule. Current time information in Bangalore, IN.acs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic Anhydride |

| Pyridine |

| Tris(3-acetoxypropyl)nitromethane |

| Raney Nickel |

| Tris(3-acetoxypropyl)aminomethane |

| N-Boc-β-alanine |

| N,N'-dicyclohexylcarbodiimide |

| 1-hydroxybenzotriazole |

Nitromethanetrispropanol in Advanced Molecular Architectures and Conjugation Strategies

Design and Synthesis of Dendrimers Utilizing Nitromethanetrispropanol as a Core

Dendrimers are nanosized, radially symmetric molecules with a well-defined, monodisperse structure. nih.gov Their architecture consists of a central core, an inner shell, and an outer shell, giving them unique properties for various applications. nih.gov this compound is an effective core molecule for initiating the growth of these highly branched structures. acs.orgucl.ac.uk The synthesis of dendrimers allows for the creation of macromolecules with controlled structures, similar to those found in biological systems. nih.gov

Convergent Synthetic Methodologies for Dendrimer Construction

The convergent approach to dendrimer synthesis begins from the periphery and proceeds inward, culminating in attachment to a central core molecule. mdpi.comscholarsresearchlibrary.com This method involves the pre-synthesis of dendritic wedges, or "dendrons," which are then coupled to the core in the final step. nih.gov A key advantage of this strategy is the ability to produce dendrimers with a low number of defects and simplified purification processes, as it avoids the use of large excesses of reagents. mdpi.com

In the context of this compound-cored dendrimers, a typical convergent synthesis might involve:

Dendron Synthesis : Dendrons containing multiple desired moieties are synthesized separately. For instance, a dendron with three 5-aminolevulinic acid (ALA) units was synthesized for potential applications in photodynamic therapy. acs.orgucl.ac.uk

Core Preparation : The this compound core is prepared for conjugation. This often involves the reduction of the nitro group to an amine, which can then participate in coupling reactions. acs.orgucl.ac.uk

Coupling Reaction : The pre-synthesized dendrons are then attached to the functionalized this compound core. acs.orgucl.ac.uk This final coupling step is a hallmark of the convergent method. scholarsresearchlibrary.com

This methodology offers precise control over the final structure and allows for the creation of complex, multifunctional dendrimers. acs.orgucl.ac.ukthepharmajournal.com

Control of Dendrimer Size and Multi-Moiety Loading

The generation of a dendrimer, which refers to the number of branching layers, directly influences its size and the number of terminal functional groups available for loading moieties. nist.gov Increasing the dendrimer generation leads to a linear increase in diameter and a more globular shape. nih.gov

The loading of specific molecules onto the dendrimer can be precisely controlled through synthetic strategies. acs.orgucl.ac.uk For example, in the synthesis of dendrimers for photodynamic therapy, a specific number of both ALA and hydroxypyridinone (HPO) molecules were attached. ucl.ac.uk This was achieved through standard ester and amide bond-forming reactions coupled with selective protection strategies. acs.orgucl.ac.uk The ability to control the number and type of loaded moieties is a significant advantage of using dendrimer-based systems. researchgate.net

| Dendrimer Generation | Approx. Diameter | Key Features |

| G4 PAMAM | 200 nm mdpi.com | Cationic, higher antiproliferation activity in some studies. mdpi.com |

| G5 PAMAM | 224.8 nm mdpi.com | Neutral, can be used for drug delivery. mdpi.com |

| G10 PAMAM/PEG | Varies | Smallest gold nanoparticles produced in one study. nist.gov |

Bioconjugation Approaches with this compound Derivatives

Bioconjugation involves the attachment of biomolecules to other molecules, such as a dendrimer. This compound derivatives, with their multiple hydroxyl groups and a modifiable central functionality, are well-suited for these reactions.

Amide Bond-Forming Reactions (e.g., with N-Boc-β-alanine)

Amide bonds are stable and are commonly used in bioconjugation. nih.gov A frequent strategy involves coupling a carboxylic acid with an amine. In the context of this compound, the nitro group is first reduced to a primary amine. acs.orgucl.ac.uk This amine can then be reacted with a carboxylic acid, such as N-Boc-β-alanine, to form a stable amide linkage. acs.orgucl.ac.uk

N-Boc-β-alanine is often used as a spacer to reduce steric hindrance in subsequent conjugation reactions. acs.orgucl.ac.uk The coupling reaction is typically facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.orgucl.ac.uk The Boc (tert-butoxycarbonyl) group is a protecting group that can be removed later to expose the amine for further functionalization.

Ester Linkage Strategies in Conjugate Formation

Ester linkages are another common method for conjugation and can be formed by reacting a carboxylic acid with an alcohol. nih.gov The three hydroxyl groups of this compound provide ample sites for esterification. acs.orgucl.ac.uk

In the synthesis of dendrimers, carboxylic acid-containing molecules can be coupled to the hydroxyl groups of a this compound-derived core. acs.orgucl.ac.uk This reaction is often carried out using coupling agents like DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.orgucl.ac.uk The use of ester linkages allows for the attachment of a wide variety of molecules to the dendrimer scaffold. acs.orgucl.ac.uk

Principles and Effects of Spacer Integration in Conjugation Systems

Spacers are molecular units inserted between the core of a dendrimer and the conjugated moieties, or between the dendrimer and a target biomolecule. The integration of spacers can have several important effects on the properties and function of the conjugate.

The primary purpose of introducing a spacer, such as β-alanine, is often to alleviate steric hindrance. acs.orgucl.ac.uk This can facilitate subsequent conjugation reactions by providing more accessible reaction sites. The choice of spacer can also influence the self-assembly of the resulting amphiphiles. For instance, hydrophobic spacers can lead to the formation of bilayer nanotapes, while hydrophilic spacers tend to form globular micelles. rsc.org

In the context of CRISPR-Cas systems, which are not directly related to this compound but illustrate the principle of spacer integration, short DNA fragments called spacers are inserted into the CRISPR array to provide immunological memory. nih.gov This integration is a highly specific process that depends on the recognition of particular DNA sequences. nih.govelifesciences.org While the chemical context is different, it highlights the importance of specific spacer sequences in biological and engineered systems.

The integration of spacers is a critical design element in the construction of functional molecular architectures, influencing everything from reaction efficiency to the ultimate structure and behavior of the final conjugate.

Role of Spacers (e.g., β-alanine) in Mitigating Steric Hindrance

In the synthesis of dendritic macromolecules, the dense packing of branches can lead to significant steric hindrance, which can impede subsequent conjugation reactions. To overcome this, flexible spacer molecules are often incorporated into the dendritic structure. A notable example is the use of β-alanine in the construction of dendrimers from a this compound core.

One synthetic approach involves the triacetylation of this compound, followed by reduction to generate a primary amine. biomolther.orgnih.gov This amine is then coupled with N-Boc-β-alanine. The introduction of the β-alanine spacer serves to physically distance the reactive functional groups from the sterically crowded core, thereby facilitating subsequent conjugation reactions with other molecules, such as therapeutic agents or targeting ligands. biomolther.orgnih.gov

A study focused on creating dendritic carriers for photodynamic therapy utilized this compound as the initial core molecule. biomolther.orgnih.gov The synthesis proceeded by coupling the this compound-derived amine with N-Boc-β-alanine in the presence of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). nih.gov This strategic insertion of the β-alanine spacer was crucial for reducing steric hindrance and enabling the efficient attachment of multiple copies of the photosensitizer precursor, 5-aminolevulinic acid (ALA). biomolther.orgnih.gov

Table 1: Synthesis Steps for a this compound-Based Dendron with a β-alanine Spacer

| Step | Reactants | Reagents | Product | Purpose |

| 1 | This compound | Acetic Anhydride (B1165640) | Triacetylated this compound | Protection of hydroxyl groups |

| 2 | Triacetylated this compound | Hydrogenation | Aminomethanetrispropanol | Generation of a reactive amine group |

| 3 | Aminomethanetrispropanol, N-Boc-β-alanine | DCC, HOBt | Boc-protected β-alanine conjugated to the aminomethanetrispropanol core | Introduction of the spacer to mitigate steric hindrance |

| 4 | Product from Step 3 | Alkaline Hydrolysis | Deprotected β-alanine conjugate | Preparation for further conjugation |

Influence of Spacer Selection on Conjugate Stability and Functionality

The choice of spacer molecule in a drug-polymer conjugate significantly impacts the stability and functionality of the final product. While specific studies on a variety of spacers with this compound-based dendrimers are limited, general principles from related research on other dendritic and polymeric drug conjugates offer valuable insights.

The length and chemical nature of the spacer can influence the release of the conjugated drug. For instance, in a study comparing succinic acid and glutaric acid as spacers for conjugating a drug to a dendrimer, the conjugate with the shorter succinic acid spacer demonstrated higher anti-inflammatory activity. nih.gov This suggests that the spacer length can affect the rate at which the active drug is released from the carrier by cellular enzymes. nih.gov The architecture of the polymer backbone, in combination with the spacer, also plays a role; a less perfectly branched polymer allowed for faster drug release compared to a perfectly branched dendrimer. nih.gov

In another study, the effect of polyethylene (B3416737) glycol (PEG) spacer length on the tumor-targeting potential of folate-modified dendrimers was investigated. researchgate.net The results indicated that there is an optimal spacer length (in this case, a PEG with a molecular weight of 4000) that maximizes tumor targeting. researchgate.net This is attributed to a balance between reducing steric hindrance for receptor binding and maintaining an appropriate distance from the carrier. researchgate.net The stability of the conjugate can also be enhanced by the choice of linker chemistry. For example, a polar sulfamide (B24259) spacer has been shown to improve the stability and therapeutic index of antibody-drug conjugates. nih.gov

Molecular Engineering for Enhanced Delivery and Interaction in Research Models

The effectiveness of dendritic carriers, including those derived from this compound, is highly dependent on their ability to be delivered into cells and to interact with their intended targets. Molecular engineering strategies are therefore crucial for optimizing these processes.

Strategies for Improving Intracellular Production of Conjugated Species

While the term "intracellular production" is not strictly applicable as the conjugate is synthesized externally, strategies to enhance the intracellular concentration of the active species are a key area of research. The primary goal is to ensure that a sufficient amount of the therapeutic payload is released from the carrier once inside the target cell.

Several factors influence the intracellular concentration of the active drug released from a conjugate:

Target Antigen Expression: For targeted therapies, higher expression of the target antigen on the tumor cell surface leads to greater accumulation of the antibody-drug conjugate (ADC) and subsequently a higher intracellular concentration of the payload. biomolther.orgnih.gov

Internalization Rate: The rate at which the conjugate is internalized by the cell is critical. Faster internalization is generally predicted to increase efficacy, especially at higher, tumor-saturating doses. aacrjournals.orgmdpi.com Co-administering a second, non-competing antibody that cross-links the target receptors can be a strategy to accelerate internalization. aacrjournals.orgmdpi.com

Linker Cleavage: The linker connecting the drug to the carrier must be designed to be stable in the bloodstream but readily cleaved within the target cell. acs.org Mechanisms for intracellular release include acid-induced hydrolysis in lysosomes, cleavage by specific enzymes that are overexpressed in tumor cells, or reduction of disulfide bonds in the cytoplasm. acs.org

Payload Potency: The intrinsic potency of the drug is a crucial factor. For ADCs, payloads with sub-nanomolar IC50 values are desirable to ensure efficacy even at low intracellular concentrations. biomolther.org

Table 2: Factors Influencing Intracellular Payload Concentration

| Factor | Description | Optimization Strategy |

| Target Expression | The abundance of the target receptor on the cell surface. | Select targets that are highly expressed on tumor cells. biomolther.orgnih.gov |

| Internalization Rate | The speed at which the conjugate is taken into the cell. | Use cross-linking antibodies to enhance receptor-mediated endocytosis. aacrjournals.orgmdpi.com |

| Linker Stability | The stability of the bond between the drug and the carrier. | Design linkers that are cleaved by intracellular conditions (e.g., pH, enzymes). acs.org |

| Payload Potency | The inherent cytotoxic activity of the drug. | Select highly potent drugs (e.g., sub-nanomolar IC50). biomolther.org |

Cellular Uptake Mechanisms of this compound-Based Dendritic Carriers

While specific studies on the cellular uptake of this compound-based dendrimers are not extensively documented, the general mechanisms for dendrimer internalization are well-established and can be extrapolated. The primary route of entry for dendrimers into cells is endocytosis. nih.gov

Several endocytic pathways can be involved, and the specific pathway utilized often depends on the dendrimer's size, surface charge, and the cell type: nih.gov

Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of many nanoparticles, including dendrimers. nih.gov It involves the formation of clathrin-coated pits on the cell membrane that invaginate to form vesicles containing the dendrimer.

Macropinocytosis: This is a non-specific process where large gulps of the extracellular fluid, along with any solutes and particles like dendrimers, are taken into the cell in large vesicles called macropinosomes. nih.gov Studies with PAMAM dendrimers have shown that macropinocytosis can be a primary uptake route.

Caveolae-Mediated Endocytosis: This pathway involves small, flask-shaped invaginations of the plasma membrane called caveolae. It is another potential route for dendrimer entry. acs.org

Phagocytosis: This process is primarily carried out by specialized cells of the immune system, such as macrophages, and involves the engulfment of large particles.

Once inside the cell, the dendrimer-containing vesicles typically traffic through the endo-lysosomal pathway. nih.gov For the therapeutic payload to be effective, it must be released from the dendrimer and escape the endosome before being degraded in the lysosome. This is a critical step that is influenced by the design of the dendrimer and the linker chemistry.

Applications of Nitromethanetrispropanol in Materials Science and Polymer Chemistry

Role as a Solvent and Dispersing Agent in Polymer Solutions

Nitromethanetrispropanol, also known to the scientific community as Tris(hydroxymethyl)nitromethane, is emerging as a valuable component in the formulation of polymer solutions, particularly in the context of creating specialized dispersions. researchgate.netmdpi.comscience.govscience.gov Its utility stems from its solubility characteristics and its ability to interact with polymer matrices, influencing the final properties of the material.

Research has highlighted the use of Tris(hydroxymethyl)nitromethane as a functional filler in Poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)) composites, a copolymer closely related to PVdF. In these applications, the compound is dissolved in a solvent system, such as a dimethyl sulfoxide (B87167) (DMSO)/acetone mixture, along with the P(VDF-TrFE) polymer. This solution is then cast to form composite films. mdpi.com While not acting as the primary solvent for the polymer, its incorporation into the liquid phase is a critical step in achieving a homogeneous dispersion of the filler within the polymer matrix.

This process results in advanced composite materials with enhanced ferroelectric properties. mdpi.comresearchgate.netscience.govscience.govmdpi.comresearchgate.netgoogle.com The interaction between the hydroxyl groups of Tris(hydroxymethyl)nitromethane and the polymer chains can influence the crystalline phase of the P(VDF-TrFE), which is crucial for its piezoelectric and ferroelectric performance. mdpi.comresearchgate.net

The fabrication of electrodes for electrochemical devices often involves the creation of a slurry containing an active material, a conductive agent, and a polymer binder, such as PVdF, dissolved in a suitable solvent. The role of the solvent and any dispersing agents is to ensure a uniform mixture that can be evenly coated onto a current collector. While direct, extensive documentation of this compound as a primary solvent in commercial electrode slurry preparation is not widespread, its demonstrated compatibility with PVdF-based systems suggests its potential in this area. mdpi.com

Furthermore, the amino derivative of this compound, tris(hydroxymethyl)aminomethane, is recognized as an effective dispersing agent for powders and pigments, which is a key requirement in preventing the agglomeration of particles in electrode slurries. toxicdocs.org This suggests that this compound, with its polar hydroxyl groups, could exhibit similar dispersing capabilities.

Contributions to Electrochemical Device Development

The influence of this compound extends to the development of next-generation electrochemical devices, where it is being explored as a component in both electrodes and electrolytes.

In the field of supercapacitors, particularly EDLCs, the performance is heavily dependent on the properties of the electrode material, which is often based on activated carbon. While direct application of this compound in the preparation of these electrodes is not yet widely documented, research into structurally similar compounds is showing promise. For instance, tris(hydroxymethyl)aminomethane, the amine analog, has been used to functionalize graphene oxide for supercapacitor applications. This modification helps to prevent the restacking of graphene sheets, thereby increasing the accessible surface area and improving the electrochemical performance. Such studies open up avenues for exploring this compound for similar surface modification strategies in carbon-based electrodes.

This compound has been specifically identified as a key ingredient in the synthesis of ligands for polyoxometalate clusters, which are being investigated for use in aqueous colloid flow batteries. In this context, it is reacted to form part of a larger, electrochemically active molecular complex. This demonstrates its direct involvement in the creation of novel materials for advanced battery technologies.

Moreover, the PVDF composites containing Tris(hydroxymethyl)nitromethane as a filler are themselves being researched for applications in energy harvesting and sensors, which are technologies closely related to battery and fuel cell systems. researchgate.netmdpi.com The improved piezoelectric and dielectric properties of these composites could be harnessed in components of these energy devices.

Integration into Advanced Polymeric Materials and Image-Making Media

Beyond its role in polymer solutions for electrochemical applications, this compound is also being integrated into a broader range of advanced materials.

In a notable study, Tris(hydroxymethyl)nitromethane was used as a molecular ferroelectric filler to create flexible, metal-free organic ferroelectric composite films with a P(VDF-TrFE) matrix. researchgate.net The research demonstrated that the inclusion of this compound improved the ferroelectric and dielectric properties of the polymer. researchgate.net The findings from this research are summarized in the table below.

Table 1: Research Findings on P(VDF-TrFE) and Tris(hydroxymethyl)nitromethane Composites

| Filler Concentration (wt%) | Remnant Polarization (µC/cm²) | Dielectric Constant (at 1000 Hz) | Key Observation |

|---|---|---|---|

| 0 | Lower than composites | ~12 | Baseline pure polymer. |

| 3 | 9.8 | ~13.5 | Highest remnant polarization. |

| 10 | ~8.5 | 14 | Highest dielectric constant. |

| 20 | ~7.5 | ~12.5 | Properties begin to decrease. |

Data sourced from a study on polymer composites of P(VDF-TrFE) and Tris(hydroxymethyl)nitromethane. researchgate.net

This ability to enhance the functional properties of polymers makes it a valuable additive in the development of materials for sensors, actuators, and non-volatile memory devices.

Additionally, the versatility of this compound is underscored by its inclusion in a patent for an image-making medium. In this application, it is listed as a potential chemical component that could be part of the polymer-based support medium for creating aesthetic images.

Components in Conductive Polymer Formulations

Conductive polymers are a class of organic materials that possess the ability to conduct electricity, making them valuable in a wide array of electronic applications. bohrium.com The conductivity in these polymers typically arises from a conjugated pi-system along the polymer backbone. mdpi.com The incorporation of various functional groups can influence the polymer's electronic properties, morphology, and processability.

While direct studies on the inclusion of this compound in conductive polymer formulations are not widely documented, its chemical structure suggests potential utility. The three hydroxyl groups of this compound allow it to act as a trifunctional monomer or crosslinking agent in the synthesis of polymers such as polyurethanes and polyesters. mdpi.com Polyurethanes, for instance, can be rendered conductive through the incorporation of conductive fillers or by designing an intrinsically conductive polymer backbone. rsc.org

Theoretically, this compound could be utilized in the following ways in conductive polymer formulations:

As a crosslinking agent: To create a three-dimensional network in a conductive polymer matrix. This could enhance the mechanical integrity and thermal stability of the conductive material, which is crucial for applications in flexible electronics and sensors. nih.govnih.gov Crosslinking can influence the final properties of a polymer, including its mechanical strength and chemical resistance. lnu.edu.cnrsc.org

As a precursor for functional polymers: The nitro group can be chemically reduced to an amino group, providing a reactive site for further modification of the polymer. mdpi.com This post-polymerization modification could be used to attach other functional molecules that enhance conductivity or introduce other desired properties. nih.gov

Table 1: Potential Effects of this compound on Conductive Polymer Properties

| Property | Potential Effect of Incorporation | Rationale |

| Mechanical Strength | Increase | The triol functionality allows for the formation of a crosslinked, three-dimensional polymer network. lnu.edu.cnrsc.org |

| Thermal Stability | Increase | Crosslinking generally enhances the thermal stability of polymers. lnu.edu.cn |

| Conductivity | Variable | The nitro group is electron-withdrawing and may affect the electronic band structure. The overall impact would depend on the specific polymer system and the final molecular architecture. acs.org |

| Processability | Modification | The introduction of hydroxyl groups can alter the solubility and processing characteristics of the polymer. |

Applications in Luminescent Materials and Optical Technologies

Luminescent materials, which emit light upon excitation, are fundamental to various optical technologies, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. aruba.itdoxuchem.com The luminescence properties of a material are highly dependent on its molecular structure and environment. lidsen.com

The direct application of this compound in luminescent materials has not been extensively reported. However, the field of luminescent polymers often involves the strategic use of functional groups to tune emission wavelengths, quantum yields, and sensing capabilities. nih.govresearchgate.net Nitro compounds have a known effect on the luminescence of other molecules, often acting as quenchers of fluorescence. This property is exploited in the design of fluorescent sensors for the detection of nitroaromatic compounds, which are often found in explosives. rsc.orgnih.gov

Conversely, research has also explored the incorporation of nitro groups into luminescent materials to create stimuli-responsive systems. researchgate.net The strong electron-withdrawing nature of the nitro group can be harnessed to create materials whose luminescent properties change in response to external factors.

Potential roles for this compound in this area could include:

Precursor for Luminescent Polymers: The nitro group in this compound can be chemically modified, for example, by reduction to an amine, which can then be used to attach chromophores or other luminescent moieties. mdpi.comresearchgate.net

Component in Sensor Materials: Polymers containing nitro groups could potentially be developed as sensors where the nitro group interacts with an analyte, leading to a change in the material's luminescent properties. rsc.org

Table 2: Potential Research Directions for this compound in Luminescent Materials

| Research Area | Potential Application of this compound | Key Functional Groups |

| Fluorescent Sensors | As a building block for polymers designed to detect specific analytes. | Nitro group (for quenching interactions), modifiable hydroxyl groups. rsc.orgnih.gov |

| Stimuli-Responsive Materials | Incorporation into polymers whose luminescence changes with environmental stimuli. | Nitro group (as an electronic modulator). researchgate.net |

| Functional Dyes | As a precursor to synthesize more complex dye molecules after chemical modification. | Reducible nitro group, hydroxyl groups for solubilization. mdpi.comresearchgate.net |

General Utility in Advanced Polymeric Materials for Electronics and Coatings

Advanced polymeric materials are crucial for the development of modern electronics and high-performance coatings. lidsen.comspecialchem.com These materials are prized for their processability, light weight, and tunable properties. researchgate.net In electronic applications, polymers are used as insulators, encapsulants, and substrates for printed circuit boards. wonderfulpcb.com Polyurethane coatings, in particular, are valued for their excellent durability, chemical resistance, and protective qualities in the electronics and aerospace industries. scscoatings.com

The trifunctional nature of this compound makes it a prime candidate for use as a crosslinking agent in the formulation of thermosetting polymers, such as polyurethanes and polyesters. covenantuniversity.edu.ng Crosslinking is a critical process for creating robust polymer networks with enhanced mechanical properties, thermal stability, and chemical resistance, all of which are desirable for protective coatings. lnu.edu.cnresearchgate.netchemicalbook.com

When used in polyurethane formulations, the three hydroxyl groups of this compound can react with isocyanate groups to form a densely crosslinked polyurethane network. specialchem.com This can lead to coatings with superior hardness and resistance to abrasion and solvents, making them suitable for protecting sensitive electronic components. wonderfulpcb.comscscoatings.com

The potential benefits of using this compound in advanced polymeric materials include:

Enhanced Mechanical Properties: The formation of a three-dimensional network can significantly improve the toughness and durability of the polymer. covenantuniversity.edu.ng

Improved Chemical and Solvent Resistance: A higher crosslink density generally leads to better resistance to chemical attack. lnu.edu.cn

Tailored Adhesion: The hydroxyl groups can promote adhesion to various substrates, a critical property for coatings.

Nitromethanetrispropanol As a Key Synthetic Intermediate

Utilization in the Synthesis of Pharmaceutical Compounds

Nitromethanetrispropanol is a valuable precursor in the pharmaceutical industry, primarily utilized for its role as a multifunctional core in the synthesis of complex molecules such as dendrimers, which have significant potential in drug delivery and therapy. wikipedia.orgevitachem.comlookchem.com

The synthesis of dendrimers for therapeutic applications often begins with a central core molecule, and this compound provides a readily available and trifunctional starting point. wikipedia.org A notable application is in the development of dendrimers for photodynamic therapy (PDT). In one synthetic approach, commercially available this compound is first triacetylated. The nitro group is then reduced to an amine. This resulting amine can be further functionalized, for example, by coupling it with other molecules like N-Boc-β-alanine, to create a dendron structure. These dendrons can then be attached to a core molecule to form the final dendrimer, designed to carry photosensitizers or other therapeutic agents. wikipedia.org

The reduction of the nitro group in this compound to an amine is a key step that yields tris(hydroxymethyl)aminomethane, a widely used buffer known as Tris. wikipedia.org This transformation highlights the compound's role as a precursor to other important reagents in pharmaceutical and biochemical research. wikipedia.orgevitachem.com

Below is a table summarizing the key steps in a synthetic route utilizing this compound for a pharmaceutical application:

| Step | Reactants | Key Transformation | Product |

| 1 | This compound | Triacetylation | Triacetylated this compound |

| 2 | Triacetylated this compound | Hydrogenation (Reduction of nitro group) | Amine derivative |

| 3 | Amine derivative, N-Boc-β-alanine | Amide coupling | Dendron precursor |

| 4 | Dendron precursor | Alkaline hydrolysis | Functionalized dendron |

This structured synthetic approach allows for the precise construction of dendrimers with controlled size, shape, and surface functionality, which is crucial for their application in targeted drug delivery. wikipedia.org

Application in Agrochemical Development

This compound serves as a key intermediate in the agrochemical sector. xinchem.comlookchem.com Its derivatives are utilized in the formulation of various agricultural chemicals. lookchem.com The compound itself, under the name 2-(hydroxymethyl)-2-nitro-1,3-propanediol, is registered as a microbicide and bacteriostat. epa.gov

Its applications in this field include:

Industrial Preservative: Used in metalworking fluids and secondary oil field recovery waters to control microbial growth. epa.gov

Slimicide: Employed in paper mills and industrial water cooling systems. epa.gov

Disinfectant: Utilized for controlling disease organisms in livestock and poultry areas, including farm premises and equipment. epa.gov

Furthermore, this compound is a precursor to other pesticides, such as chloropicrin (B1668804) (Cl₃CNO₂), which is a significant derivative. wikipedia.org The synthesis of such pesticides often involves leveraging the reactivity of the nitro group and the hydroxymethyl groups of this compound. wikipedia.orgxinchem.com

The following table outlines the registered uses of this compound in the agrochemical industry:

| Application Area | Specific Use | Formulation Type |

| Industrial Biocide | Metalworking fluids, oil recovery waters, paper mills, cooling systems | Soluble liquid concentrate, pellets |

| In-Can Preservative | Latex paints, polishes, detergents | Soluble liquid concentrate |

| Agricultural Disinfectant | Livestock and poultry premises and equipment | Spray |

Broader Applications in the Synthesis of Diverse Chemical Products

The reactivity of this compound's functional groups makes it a valuable intermediate in the synthesis of a variety of other chemical products beyond pharmaceuticals and agrochemicals. xinchem.comevitachem.com

Energetic Materials: The nitro group in this compound contributes to its use in the formulation of energetic materials, such as explosives and propellants. xinchem.comeuropa.eu The compound can be used to create monolithic energetic gels through crosslinking reactions with diisocyanates like hexamethylene diisocyanate. evitachem.com Its derivatives are also explored in the synthesis of new high-energy materials. jes.or.jpat.ua

Polymers and Coatings: this compound and its derivatives are employed in polymer chemistry. The hydroxymethyl groups can react to form polymeric structures. evitachem.com For instance, it can act as a precursor for polyurethane synthesis and as a crosslinking agent to enhance the properties of polymers. wikipedia.orglohtragon.comspecialchem.com It is also used as a hardener for certain types of adhesives, improving their durability. lookchem.com

Organic Synthesis: As a versatile building block, this compound is used in a range of organic syntheses to create complex molecules. sigmaaldrich.comamerigoscientific.comorganic-chemistry.org Its ability to undergo condensation and nucleophilic substitution reactions makes it a key starting material for various heterocyclic compounds and other specialty chemicals. xinchem.comrsc.org

The diverse applications of this compound as a synthetic intermediate are summarized in the table below:

| Product Category | Specific Application | Key Function of this compound |

| Energetic Materials | Explosives, Propellants, Energetic Gels | Nitro group contributes to energetic properties; hydroxymethyl groups for crosslinking |

| Polymers & Adhesives | Polyurethane precursor, Crosslinking agent, Adhesive hardener | Reactive hydroxymethyl groups for polymerization and crosslinking |

| Specialty Chemicals | Heterocyclic compounds, Dyes | Multifunctional building block for complex molecular structures |

Identification and Presence in Biological Extracts

Detection in Metabolite Profiling Studies

Metabolite profiling is a key analytical approach used to identify and quantify the small molecules within a biological sample. umpr.ac.id Advanced techniques, such as liquid chromatography coupled with mass spectrometry, are instrumental in detecting a wide array of compounds in complex mixtures like plant extracts. scitepress.orgresearchgate.net

A notable detection of Nitromethanetrispropanol occurred during the metabolite profiling of an ethyl acetate (B1210297) extract from Marsilea crenata Presl., an aquatic plant used in traditional Indonesian food. scitepress.org In a study aimed at determining the phytochemical properties of this plant, researchers utilized Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS) to analyze the extract. scitepress.org

The dry powder of M. crenata leaves was first extracted with n-hexane to remove nonpolar compounds like fatty acids, and the residue was then re-extracted with ethyl acetate. scitepress.org This ethyl acetate extract, which showed a promising profile in preliminary thin-layer chromatography (TLC), was then subjected to UPLC-QToF-MS/MS analysis. scitepress.org The analysis successfully identified 36 different compounds, one of which was this compound. scitepress.org

The table below details the specific findings for the detection of this compound in the M. crenata extract as reported in the study. scitepress.org

| Compound Name | Retention Time (min) | Mass (m/z) | Proposed Molecular Formula |

| This compound | 2.266 | 149.1201 | C10H15N |

Table 1: Detection data for this compound in Marsilea crenata Presl. extract. scitepress.org

Implications for Natural Product Chemistry and Biosynthesis Research

The identification of compounds like this compound in plant extracts has several implications for the fields of natural product chemistry and biosynthesis research.

The primary goal of natural product chemistry is often the discovery of novel, bioactive compounds from natural sources that could serve as leads for drug development. ku.edunih.gov The comprehensive chemical inventory of an organism, created through metabolite profiling, is the foundational step in this process. scitepress.orgwou.edu Identifying every component, including this compound, in a plant like M. crenata—which is already studied for its potential phytoestrogenic and anti-osteoporosis activities—is crucial. scitepress.orgresearchgate.net Each identified compound becomes a candidate for future isolation and biological activity screening. ku.edu

Furthermore, the discovery of a less common structure such as an aliphatic nitro compound in a plant extract can spark interest in its biosynthetic origins. nih.gov Research may be initiated to understand the specific enzymatic pathways and precursor molecules that the plant uses to synthesize this compound. This can reveal novel enzymatic functions and metabolic pathways within the organism. nih.gov The compound itself is also commercially available and has been used as a starting material in the controlled, stepwise synthesis of more complex molecules like dendrimers for applications such as photodynamic therapy, highlighting its utility as a chemical building block. acs.org

Future Research Directions and Emerging Avenues for Nitromethanetrispropanol

Exploration of Novel and Sustainable Synthetic Pathways

Current literature indicates that Nitromethanetrispropanol is commercially available. acs.orgelectronicsandbooks.com However, the specific synthetic routes to this compound are not as well-documented as those for similar structures like tris(hydroxymethyl)nitromethane. Future research should prioritize the development of novel and sustainable synthetic pathways to improve yield, reduce costs, and minimize environmental impact.

Key areas of exploration could include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions. This could involve exploring enzymatic catalysis or flow chemistry processes to enhance efficiency and safety.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of polyfunctional molecules like this compound.

Catalyst Development: Research into new, highly selective catalysts could enable more precise control over the synthesis process, leading to higher purity products and fewer side reactions.

A comparative analysis of potential synthetic strategies is presented below:

| Synthesis Strategy | Potential Advantages | Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety, potential for cost savings. | Biocatalysis, use of aqueous reaction media, renewable starting materials. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of microwave parameters (power, temperature, time) for the specific synthesis. |

| Novel Catalyst Development | High selectivity, improved product purity, potential for asymmetric synthesis. | Design and screening of organocatalysts, metal-organic frameworks (MOFs), and nanoparticle catalysts. |

Advanced Applications in Targeted Delivery Systems and Biomedical Research Tools

The trifunctional nature of this compound makes it an ideal scaffold for the construction of dendrimers and other complex macromolecules for biomedical applications. acs.org A significant area of future research lies in its use for targeted drug delivery and as a tool in biomedical research.

A study by researchers at UCL demonstrated the use of this compound as a core molecule for the synthesis of dendrimers designed for photodynamic therapy (PDT). ucl.ac.uk In this work, the three hydroxyl groups of this compound were modified to attach multiple molecules of 5-aminolevulinic acid (ALA), a photosensitizer precursor. acs.orgucl.ac.uk

Future research in this area could focus on:

Multifunctional Dendrimers: Developing dendrimers based on a this compound core that can carry not only a therapeutic agent but also a targeting moiety (e.g., an antibody or peptide) and an imaging agent. This would allow for simultaneous targeted therapy and real-time monitoring of drug delivery.

Controlled Release Systems: Investigating the use of this compound derivatives to create biodegradable polymers for the controlled release of drugs. The nitro group could potentially be used as a trigger for drug release under specific physiological conditions, such as the hypoxic environment of tumors.

Bioconjugation and Probes: Exploring the conjugation of this compound-based structures to proteins, nucleic acids, and other biomolecules to create novel probes for studying biological processes.

| Biomedical Application | Research Direction | Potential Impact |

| Targeted Drug Delivery | Synthesis of multifunctional dendrimers with targeting, therapeutic, and imaging capabilities. | Enhanced therapeutic efficacy and reduced side effects of potent drugs. |

| Controlled Release | Development of biodegradable polymers with triggerable drug release mechanisms. | Improved patient compliance and optimized drug pharmacokinetics. |

| Biomedical Probes | Creation of novel bioconjugates for studying cellular and molecular interactions. | Deeper understanding of disease mechanisms and development of new diagnostic tools. |

Development of Next-Generation Functional Materials with Tailored Properties

The presence of multiple hydroxyl groups and a nitro group provides this compound with the functionality to be incorporated into a variety of polymeric materials. greyhoundchrom.comaruba.it Future research can be directed towards creating next-generation functional materials with properties tailored for specific applications.

Promising research avenues include:

High-Energy Materials: The nitro group suggests that this compound could be a precursor for energetic materials. Research could focus on the synthesis of energetic polymers and plasticizers with high thermal stability and low sensitivity.

Cross-linking Agents: The three hydroxyl groups allow this compound to act as a cross-linking agent in the formation of thermosetting polymers, hydrogels, and coatings. electronicsandbooks.com This could lead to materials with enhanced mechanical properties, thermal stability, and chemical resistance.

Polyurethane Foams and Elastomers: this compound can be used as a polyol in the synthesis of polyurethanes. By carefully selecting the isocyanate and other components, it may be possible to create foams and elastomers with unique properties, such as improved fire retardancy due to the presence of nitrogen.

Computational Chemistry Approaches for Predicting Reactivity and Designing Derivatives

Computational chemistry and molecular modeling can play a crucial role in accelerating the research and development of this compound-based technologies. By simulating the properties and reactivity of this molecule and its derivatives, researchers can screen potential candidates and design new molecules with desired functionalities before undertaking expensive and time-consuming laboratory synthesis.

Future computational studies could include:

Reaction Mechanism Elucidation: Using quantum chemical methods to investigate the mechanisms of reactions involving this compound, leading to the optimization of synthetic pathways.

Property Prediction: Employing quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and biological properties of novel this compound derivatives.

Molecular Dynamics Simulations: Simulating the behavior of this compound-based dendrimers and polymers to understand their interactions with biological systems or their performance as functional materials.

| Computational Approach | Application | Expected Outcome |

| Quantum Chemistry | Elucidation of reaction mechanisms and prediction of spectroscopic properties. | Optimization of synthesis and aid in structural characterization. |

| QSPR Modeling | Prediction of properties for virtual libraries of derivatives. | Rapid screening and identification of promising candidates for specific applications. |

| Molecular Dynamics | Simulation of the dynamic behavior of macromolecules and their interactions. | Insight into drug delivery mechanisms and material performance at the molecular level. |

Q & A

Basic: What are the established synthetic pathways for nitromethanetrispropanol, and what analytical techniques validate its purity?

This compound (CAS 116747-80-9) is synthesized via nitroalkane polyol reactions. A foundational method involves the condensation of nitroethane with tris(hydroxymethyl)propane under controlled acidic or basic conditions, as described in Journal of Organic Chemistry (1988). Key steps include:

- Reaction optimization : pH adjustment (4.8–7.6) to stabilize intermediates .

- Purification : Column chromatography or recrystallization using solvents like methylene chloride.

- Validation :

- GC-MS : Purity >99% (as per Kanto Reagents standards) .

- Melting point analysis : Confirmation of structural integrity (e.g., mp 255–257°C for related nitro compounds) .

Basic: How does this compound’s molecular structure influence its physicochemical properties?

The compound’s trifunctional hydroxyl groups and nitro moiety confer:

- Hydrophilicity : High solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding.

- Thermal stability : Decomposition observed >200°C, critical for high-temperature applications .

- Electrochemical activity : Redox behavior via nitro group reduction, relevant for energy storage studies .

Advanced: What experimental design considerations are critical when incorporating this compound into polymer composites for energy storage?

In Electric Double Layer Capacitor (EDLC) research, this compound acts as a plasticizer in polytetrafluoroethylene (PTFE)/polyvinylidene fluoride (PVDF) matrices. Key methodological steps include:

- Composite fabrication :

- Performance evaluation :

Advanced: How can researchers resolve contradictions in stability data for this compound under oxidative conditions?

Discrepancies in degradation rates (e.g., hydrolysis vs. photolysis) require:

- Controlled variable testing :

- pH-dependent studies : Compare stability in acidic (pH 4.8) vs. alkaline (pH 7.6) environments .

- Light exposure assays : UV-Vis spectroscopy to quantify nitro group decomposition .

- Cross-validation : Align results with ATSDR’s Toxicological Profile for Nitrophenols protocols, which standardize degradation product identification via LC-MS .

Advanced: What gaps exist in the toxicological database for this compound, and how can researchers address them?

The Agency for Toxic Substances and Disease Registry (ATSDR) identifies data gaps in:

- Chronic exposure effects : No longitudinal studies on neurotoxicity or endocrine disruption .

- Ecotoxicology : Limited data on aquatic bioaccumulation (e.g., LC50 for Daphnia magna).

Methodological recommendations : - In vitro assays : Use human hepatocyte cultures to assess metabolic pathways .

- Environmental modeling : Apply EPA’s ECOTOX database frameworks to predict ecosystem risks .

Advanced: What strategies ensure reproducibility in synthesizing this compound derivatives for catalytic applications?

- Standardized protocols :

- Reaction monitoring : Real-time FTIR to track nitro group intermediates .

- Batch consistency : Use CAS RN 14884-1A-certified precursors to minimize impurity variation .

- Data transparency : Publish raw NMR/GC-MS spectra in supplementary materials to enable cross-lab validation .

Advanced: How can computational chemistry enhance the design of this compound-based materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.